4-METHYLPRIMIDONE
Description
Contextualization within Pyrimidinedione Chemistry and Related Compound Classes
4-Methylprimidone, with the chemical formula C13H16N2O2, belongs to the class of organic compounds known as pyrimidinediones. fishersci.comchemicalbook.com The core of its structure is a pyrimidine (B1678525) ring, a six-membered heterocyclic aromatic compound containing two nitrogen atoms, which is substituted with two carbonyl groups. wikipedia.org This pyrimidinedione framework is a key feature in several biologically significant molecules.
Examples of naturally occurring pyrimidinediones include thymine (B56734) and uracil, which are fundamental components of nucleic acids. wikipedia.org The class also includes various synthetic compounds with pharmaceutical applications, such as the anticonvulsant drug primidone (B1678105) and the anticancer agent fluorouracil. wikipedia.org this compound is specifically identified as 5-ethyl-5-(4-methylphenyl)-1,3-diazinane-4,6-dione, highlighting its structural relation to primidone with the addition of a methyl group to the phenyl ring. fishersci.com
The structural characteristics of this compound, including its molecular weight of 232.28 g/mol , contribute to its specific chemical and physical properties. fishersci.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 59026-32-3 fishersci.com |
| Molecular Formula | C13H16N2O2 fishersci.com |
| Molecular Weight | 232.283 g/mol fishersci.com |
| IUPAC Name | 5-ethyl-5-(4-methylphenyl)-1,3-diazinane-4,6-dione fishersci.com |
| SMILES | CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)C fishersci.com |
| InChI Key | QEZWGNXBAXQVJT-UHFFFAOYSA-N fishersci.com |
Historical Development and Research Trajectory of this compound
The first synthesis of mephedrone, a related compound, was described in 1929. frontiersin.orgmdpi.com However, this compound itself appears in scientific literature later. For instance, a 1977 issue of Aldrichimica Acta lists this compound as a chemical available for purchase, indicating its use in research settings by that time.
Early research involving this compound includes its use as an internal standard in analytical chemistry. A 1980 study described a high-performance liquid chromatographic assay for the analysis of pemoline, where this compound served as the internal standard. researchgate.net This highlights its early role as a reference compound in the development of analytical methods for other substances.
More recent research has focused on this compound in the context of forensic toxicology, particularly as a metabolite of other compounds. It has been identified in studies related to the metabolism of synthetic cathinones like mephedrone. nih.govcaymanchem.com
Foundational Significance of this compound in Analytical Chemistry and Forensic Science
Analytical chemistry is a branch of chemistry focused on identifying and quantifying substances and their properties. geeksforgeeks.org In this field, this compound has been utilized as an internal standard in chromatographic techniques. researchgate.net Chromatography is a method used to separate and analyze the components of a mixture. innovatechlabs.com The use of an internal standard like this compound helps to ensure the accuracy and reproducibility of these analytical methods.
Forensic science applies scientific principles to legal matters, including the analysis of evidence from crime scenes. wikipedia.orgjustice.gov In forensic toxicology, which deals with the detection of drugs and poisons in the body, this compound has gained significance as a metabolite of certain synthetic drugs. caymanchem.comjustice.gov For example, it is recognized as a metabolite of mephedrone, a synthetic stimulant. nih.govcaymanchem.com The detection of metabolites like this compound in biological samples such as urine can be crucial in determining if a particular drug has been consumed. ofdt.frresearchgate.net
The study of mephedrone's metabolism has shown that it undergoes processes like N-demethylation and hydroxylation. nih.gov While not a direct metabolite, the related structure of this compound places it within the broader investigation of cathinone (B1664624) derivatives and their metabolic pathways. The development of analytical methods to detect such compounds is a key area of research in forensic science. nist.gov
Table 2: Applications of this compound in Scientific Research
| Field | Application |
|---|---|
| Analytical Chemistry | Internal standard in chromatographic assays researchgate.net |
| Forensic Science | Studied in the context of synthetic drug metabolism caymanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(4-methylphenyl)-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(10-6-4-9(2)5-7-10)11(16)14-8-15-12(13)17/h4-7H,3,8H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWGNXBAXQVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207787 | |
| Record name | 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59026-32-3 | |
| Record name | 5-Ethyldihydro-5-(4-methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59026-32-3 | |
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| Record name | 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |
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| Record name | 59026-32-3 | |
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| Record name | 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |
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| Record name | 5-ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione | |
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| Record name | 4-Methylprimidone | |
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Synthetic Strategies and Mechanistic Pathways for 4 Methylprimidone and Its Analogs
Established Synthetic Routes to 4-METHYLPRIMIDONE
The synthesis of this compound and its analogs relies on established methods for constructing the central pyrimidinedione ring, followed by or concurrent with the introduction of desired functional groups.
Conventional and Specialized Synthetic Approaches for Pyrimidinedione Core
The most prominent and widely utilized method for synthesizing the dihydropyrimidinedione core is the Biginelli reaction . First reported in 1891, this one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea (B33335), typically under acidic catalysis. wikipedia.orgname-reaction.comnih.gov This reaction is highly valued for its operational simplicity and ability to generate structurally complex dihydropyrimidinones (DHPMs) in a single step. wikipedia.orgsctunisie.org
Variations of the classical approach have been developed to improve yields and broaden the substrate scope. These include using alternative starting materials and specialized reaction conditions like solvent-free synthesis, microwave irradiation, and ultrasound radiation. nih.gov For instance, instead of a simple β-ketoester, cyclic diketones such as dimedone or indane-1,3-dione can be employed to create fused bicyclic or spirocyclic pyrimidinedione derivatives. mdpi.com
Another fundamental approach involves the cyclocondensation of urea or thiourea (B124793) derivatives with malonic acid and acetyl chloride, which results in the formation of a pyrimidinedione ring. researchcommons.org Additionally, multi-step sequences starting from precursors like 4-aminopyrimidine (B60600) derivatives can be used, involving reactions such as cycloadditions to build the final ring system. rsc.org
Strategies for Introduction of Methyl Group and Other Substituents
The introduction of a methyl group to form this compound, or other substituents for its analogs, is typically achieved by selecting appropriately substituted starting materials for a multi-component reaction.
Via the Aldehyde Component in Biginelli Reaction: To synthesize a 4-substituted pyrimidinedione, the substituent is introduced on the aldehyde component. For this compound, acetaldehyde (B116499) would be the corresponding aldehyde. The reaction of acetaldehyde, a β-ketoester (like ethyl acetoacetate), and urea would yield a 4-methyl-3,4-dihydropyrimidin-2(1H)-one derivative.
Via Alkylation: Direct alkylation of a pre-formed pyrimidinedione core is another viable strategy. Methylating agents, such as dimethyl sulfate, can introduce methyl groups onto the nitrogen atoms of the ring under basic conditions. For substitution at carbon positions, a functional group handle is often required. For example, halogenation at the C5 position with reagents like N-bromosuccinimide (NBS) can be followed by cross-coupling reactions to introduce various substituents.
Via the Ketoester Component: The substituent at the 6-position of the pyrimidinedione ring is derived from the β-ketoester. Using ethyl-2-methylacetoacetate, for instance, would place a methyl group at the 6-position.
These strategies allow for the synthesis of a diverse library of analogs with various substituents on the pyrimidinedione core. vulcanchem.com
Considerations for Targeted Synthesis of Internal Standards (e.g., p-tolyl substitution)
In analytical and metabolic studies, isotopically labeled or heavy-atom-substituted analogs are often required as internal standards. A common strategy involves incorporating a p-tolyl group, which provides a distinct mass spectrometric signature.
The synthesis of a p-tolyl substituted pyrimidinedione analog can be readily achieved through the Biginelli reaction by using p-tolualdehyde as the aldehyde component. mdpi.commdpi.com For example, the three-component condensation of p-tolualdehyde, a β-dicarbonyl compound (like barbituric acid or ethyl acetoacetate), and urea or a urea derivative will yield a pyrimidinedione with a p-tolyl group at the C4 position. mdpi.comresearchgate.net
The following table summarizes the reactants for synthesizing a p-tolyl substituted pyrimidinedione via the Biginelli reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Substituent Source |
| p-Tolualdehyde | Ethyl Acetoacetate | Urea | p-tolyl group at C4 |
| Benzaldehyde | Ethyl Acetoacetate | 1-(p-tolyl)urea | p-tolyl group at N1 |
| p-Tolualdehyde | Barbituric Acid | Thiourea | p-tolyl group at C4 |
This modularity allows for the targeted synthesis of specifically substituted compounds suitable for use as internal standards in quantitative analysis.
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The mechanism of the Biginelli reaction, the cornerstone of pyrimidinedione synthesis, has been extensively studied.
Investigation of Key Mechanistic Steps and Intermediates
The accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through several key steps. wikipedia.orgorganic-chemistry.org While variations exist depending on the specific reactants and catalysts, the "iminium mechanism" is widely supported. wikipedia.orgsctunisie.org
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea. The aldehyde's carbonyl oxygen is protonated, making it more electrophilic for attack by a nitrogen atom of urea. Subsequent dehydration leads to the formation of a key electrophilic intermediate, the N-acyliminium ion. name-reaction.com
Nucleophilic Addition: The β-ketoester exists in equilibrium with its enol tautomer. The enol acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This C-C bond-forming step establishes the main backbone of the final product. organic-chemistry.org
Cyclization and Dehydration: The final step involves the intramolecular cyclization, where the remaining free amino group (-NH2) of the urea moiety attacks the carbonyl carbon of the original ketoester. This is followed by a final dehydration step, which results in the formation of the stable six-membered dihydropyrimidinedione ring. wikipedia.orgsctunisie.org
The rate-limiting step is generally considered to be the initial aldol-type condensation to form the carbenium/iminium ion. wikipedia.org
Catalytic and Stereochemical Aspects in Synthetic Pathways
Catalysis plays a pivotal role in the efficiency and selectivity of pyrimidinedione synthesis.
Catalysis:
Brønsted and Lewis Acids: The Biginelli reaction is traditionally catalyzed by Brønsted acids (e.g., HCl, p-TsOH). wikipedia.orgnih.gov However, a wide array of Lewis acids such as Yb(OTf)₃, InCl₃, and metal-based catalysts have been shown to significantly improve reaction yields and rates, often allowing for milder reaction conditions. organic-chemistry.org Heterogeneous and recyclable catalysts are also employed to facilitate more environmentally friendly processes. organic-chemistry.org Iron-catalyzed cyclization of ketones with amidines represents a modern approach to forming the pyrimidine (B1678525) ring through C-H bond functionalization. acs.org
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool, particularly for asymmetric synthesis. conicet.gov.arconicet.gov.ar Small organic molecules like proline, pyrrolidine, and chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) can catalyze the reaction, in some cases leading to enantioenriched products when a new stereocenter is formed. nih.govmdpi.com This is especially relevant for the synthesis of chiral analogs. For instance, diarylprolinol silyl (B83357) ethers have been used as organocatalysts in the aza-Michael reaction of pyrimidines to create chiral acyclic nucleoside analogs with excellent enantioselectivity. rsc.orgrsc.org
Stereochemical Aspects: When the aldehyde component is prochiral and the other components are symmetric, the C4 position of the resulting dihydropyrimidinone becomes a stereocenter. Without a chiral influence, a racemic mixture is formed. However, asymmetric catalysis allows for stereoselective synthesis. The use of chiral catalysts, such as chiral Brønsted acids or amines, can induce enantioselectivity, producing one enantiomer in excess. mdpi.commdpi.com This is critical in pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly. For example, the asymmetric Biginelli-like reaction using a BINOL-derived phosphoric acid catalyst has been used to obtain enantioenriched spiro(indoline-pyrimidine)-diones. mdpi.com
The following table provides examples of catalysts used in pyrimidinedione synthesis and their primary roles.
| Catalyst Type | Example(s) | Role |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonation of aldehyde, general acid catalysis. nih.gov |
| Lewis Acid | Ytterbium(III) triflate (Yb(OTf)₃) | Activation of carbonyl group, enhances reaction rate. organic-chemistry.org |
| Organocatalyst | Pyrrolidine, Chiral Phosphoric Acids | Asymmetric induction, mild reaction conditions. conicet.gov.armdpi.com |
| Metal Catalyst | Iron(II) Sulfate (FeSO₄) | Catalyzes cyclization via C-H activation. acs.org |
Advanced Methodological Applications of 4 Methylprimidone As an Internal Standard
Development and Optimization of Chromatographic Methodologies
4-Methylprimidone serves as a crucial internal standard in the development and optimization of chromatographic methodologies for the quantification of various structurally related anticonvulsant drugs. An internal standard is a compound added in a constant amount to samples, calibration standards, and controls in a quantitative analysis. restek.commsu.edu By comparing the analyte's signal to the internal standard's signal, variations in sample injection volume and other potential errors can be compensated for, leading to improved accuracy and precision of the analytical method. restek.comscioninstruments.com The ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the samples being analyzed. restek.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anticonvulsant drugs, and this compound has been effectively utilized as an internal standard in various HPLC methods. nih.govnih.gov These methods are essential for therapeutic drug monitoring, enabling the adjustment of dosages to optimize efficacy and minimize toxicity.
Reverse-Phase and Normal-Phase Column Chemistry
The choice between reverse-phase and normal-phase chromatography is fundamental in developing an HPLC method. This choice is primarily dictated by the polarity of the analytes and the desired separation mechanism. teledynelabs.comsepscience.com
Reverse-Phase HPLC is the most common mode used for the analysis of antiepileptic drugs. sepscience.com In this technique, a non-polar stationary phase, such as C8 or C18 bonded silica, is used with a polar mobile phase, typically a mixture of water with methanol (B129727) or acetonitrile (B52724). sepscience.comlibretexts.org This setup is well-suited for separating a wide range of compounds, including many anticonvulsants. sepscience.com For instance, a method for the simultaneous determination of phenobarbital, diphenylhydantoin, primidone (B1678105), and carbamazepine (B1668303) in serum employed a reverse-phase column with a mobile phase of methanol and water. nih.gov Another HPLC method for the simultaneous determination of five anti-epileptic drugs—carbamazepine, ethosuximide, phenobarbitone, phenytoin (B1677684), and primidone—also utilized a reverse-phase column with a methanol/water mobile phase. nih.gov
Normal-Phase HPLC , conversely, uses a polar stationary phase (like silica, cyano, or amino groups) and a non-polar mobile phase (such as hexane (B92381) or heptane). teledynelabs.comlibretexts.org While less common for general anticonvulsant screening, normal-phase chromatography can offer unique selectivity for separating isomers or highly polar compounds that are not well-retained in reverse-phase systems. sepscience.com
The selection of the column chemistry is a critical step in method development, and the use of this compound as an internal standard is compatible with both reverse-phase and normal-phase approaches, providing a stable reference point for quantification regardless of the chosen polarity strategy.
Detection Systems (e.g., Photo Diode Array Detection, Ultraviolet Detection)
Following chromatographic separation, a sensitive and reliable detection system is required for quantification. For the analysis of anticonvulsant drugs using this compound as an internal standard, Ultraviolet (UV) and Photo Diode Array (PDA) detectors are commonly employed. nih.govnih.gov
Ultraviolet (UV) Detection is a widely used technique in HPLC. chromatographyonline.com It measures the absorbance of light by the analytes at a specific wavelength. chromatographyonline.com For example, in the simultaneous determination of five anti-epileptic drugs, a UV spectrophotometer set at 204 nm was used for detection. nih.gov Another method for determining four anticonvulsant drugs utilized UV detection at 214 nm. nih.gov The choice of wavelength is crucial and is typically set at the absorbance maximum of the analytes to ensure high sensitivity.
Photo Diode Array (PDA) Detection , also known as Diode Array Detection (DAD), is an advanced form of UV detection. chromatographyonline.comscioninstruments.com Instead of monitoring at a single wavelength, a PDA detector scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each analyte. scioninstruments.com This capability is invaluable for method development, as it allows for the selection of the optimal detection wavelength for each compound in a mixture. scioninstruments.com It also aids in peak purity assessment and compound identification. chromatographyonline.comscioninstruments.com A novel HPLC method with DAD was developed for the simultaneous quantification of several antiepileptic drugs and their metabolites in human saliva, demonstrating the power of this detection system in complex analyses. nih.gov
Table 1: HPLC Methodologies Utilizing this compound or for Related Anticonvulsants
| Analytes | Internal Standard | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Phenobarbital, Diphenylhydantoin, Primidone, Carbamazepine | Not specified, but a method for simultaneous determination | Reverse-Phase | Methanol/Water | UV at 214 nm | nih.gov |
| Carbamazepine, Ethosuximide, Phenobarbitone, Phenytoin, Primidone | Hexobarbitone | Reverse-Phase | Methanol/Water | UV at 204 nm | nih.gov |
| Carbamazepine, Lamotrigine, and other antiepileptics | Not specified, but a method for simultaneous determination | Not specified | Not specified | HPLC-Diode Array Detection | researchgate.net |
| Carbamazepine and its metabolites, Lacosamide, Levetiracetam | Not specified, but a method for simultaneous determination | Not specified | Not specified | HPLC with Diode-Array Detection (DAD) | nih.gov |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another powerful analytical technique used for the separation and quantification of volatile and thermally stable compounds. science.gov For the analysis of many anticonvulsant drugs, which are often not sufficiently volatile, derivatization is a necessary step to enhance their volatility and improve chromatographic performance. science.govoup.com this compound has been used as an internal standard in GC methods for the analysis of related anticonvulsants. researchgate.net
Stationary Phase Selection (e.g., SP-2510)
The selection of the stationary phase is a critical parameter in GC method development, as it dictates the separation mechanism. For the analysis of anticonvulsant drugs, a variety of stationary phases have been employed.
One notable stationary phase is SP-2510 . A study reported that a new column packing, SP-2510 DA, is an excellent stationary phase for the determination of a wide variety of anticonvulsant drugs by gas-liquid chromatography without derivatization. researchgate.net However, it was noted that serum cholesterol could interfere with the determination of primidone when using simple extraction procedures. researchgate.net This interference was overcome by adding a short "pre-column" containing another phase (SP-2250 DA). researchgate.net In a separate study, a GC procedure using SP-2510 DA as the stationary phase was presented for the simultaneous determination of carbamazepine, phenobarbital, and phenytoin without derivatization under isothermal conditions. d-nb.info
The choice of stationary phase depends on the specific analytes and the complexity of the sample matrix. The goal is to achieve good resolution between the analytes of interest and the internal standard, such as this compound, as well as from any interfering components in the sample.
Derivatization Strategies for Volatility Enhancement
Many anticonvulsant drugs contain polar functional groups, such as hydroxyl and amine groups, which make them non-volatile. phenomenex.com Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis. phenomenex.comnih.gov
Several derivatization strategies have been employed for the analysis of anticonvulsants:
Alkylation: This involves the introduction of an alkyl group (e.g., methyl, propyl, butyl). For instance, in the analysis of phenobarbital, primidone, and their N-alkyl derivatives, propylation using 1-iodopropane (B42940) was one of the derivatization techniques used. nih.gov Butylation, using n-iodobutane, was found to be the best option in another study for the analysis of six anticonvulsant drugs, providing cleaner samples and better resolution. oup.com Methylation is another common approach, where drugs are converted to their methyl derivatives. nih.gov
Silylation: This is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide have been used. nih.govresearchgate.net In one study, silylation was used as a complementary derivatization technique to propylation for the analysis of phenobarbitone and primidone metabolites. nih.gov
The choice of derivatization strategy depends on the specific functional groups present in the analytes and the desired chromatographic properties. The use of this compound as an internal standard requires that it undergoes a similar derivatization reaction as the analytes to ensure accurate quantification.
Table 2: GC Methodologies Utilizing this compound or for Related Anticonvulsants
| Analytes | Internal Standard | Stationary Phase | Derivatization | Detection | Reference |
|---|---|---|---|---|---|
| Wide variety of anticonvulsant drugs | This compound | SP-2510 DA | Without derivatization | Not specified | researchgate.net |
| Carbamazepine, Phenobarbital, Primidone | Not specified | SP-2510 DA | Without derivatization | Flame Ionization Detector (FID) | d-nb.info |
| Phenobarbitone, Primidone, and their N-alkyl derivatives | Not specified | Not specified | Propylation and Silylation | Mass Spectrometry (MS) | nih.gov |
| Six anticonvulsant drugs | Deuterated internal standards | Not specified | Butylation | Not specified | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS has become an indispensable tool in analytical toxicology and therapeutic drug monitoring due to its high sensitivity and selectivity. The use of an appropriate internal standard is critical to correct for variations in sample preparation and instrument response. This compound has proven to be a suitable internal standard in several LC-MS/MS applications.
The successful analysis of compounds by LC-MS/MS is highly dependent on the ionization technique employed and the subsequent fragmentation of the ionized molecules. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common ionization sources coupled with LC systems. researchgate.net ESI is a soft ionization technique suitable for polar and large molecules, generating charged droplets that, upon solvent evaporation, release ions. researchgate.netenovatia.com APCI, on the other hand, is effective for less polar compounds and involves the vaporization of the liquid effluent before ionization. researchgate.netenovatia.com
In the context of methods utilizing this compound as an internal standard, ESI is frequently the technique of choice. Once the precursor ion (the ionized molecule) is selected by the first mass spectrometer, it is subjected to collision-induced dissociation (CID) in the collision cell. This process breaks the ion into smaller, characteristic fragment ions. researchgate.net The analysis of these fragmentation patterns is crucial for the structural elucidation and selective detection of the analyte and the internal standard. researchgate.netlibretexts.org While specific fragmentation data for this compound is not extensively detailed in the provided search results, the general principle involves the selection of a stable precursor ion and one or more specific product ions for monitoring. For instance, in the analysis of other alkaloids, fragmentation often involves losses of small neutral molecules like NH3, CH2O, or CO, providing clues to the core structure. researchgate.net
To enhance sensitivity and selectivity, mass spectrometers are often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. thermofisher.com In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest, rather than scanning the entire mass range. This targeted approach significantly improves the signal-to-noise ratio for low-intensity ions. mdpi.comresearchgate.net
When using a triple quadrupole mass spectrometer, the MRM technique is employed. Here, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. thermofisher.com This highly specific detection method is a hallmark of quantitative LC-MS/MS analyses. For methods employing this compound as an internal standard, specific precursor-to-product ion transitions would be established for both the target analyte and for this compound. This allows for the simultaneous and highly selective quantification of the analyte relative to the constant concentration of the internal standard. The use of timed-SRM, where the instrument only monitors for specific transitions during the expected elution time window of the compound, can further enhance the number of compounds that can be analyzed in a single run. thermofisher.com
Ionization Techniques and Fragmentation Patterns
Rigorous Validation of Analytical Methods Employing this compound as Internal Standard
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. europa.eudemarcheiso17025.comresearchgate.net This process involves evaluating several performance characteristics to ensure the method is reliable, reproducible, and accurate. demarcheiso17025.comresearchgate.net
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. researchgate.net These are typically assessed through intraday and interday validation experiments. researchgate.netoup.com Intraday precision is determined by analyzing the same sample multiple times on the same day, while interday precision is assessed by analyzing the sample on different days. researchgate.netoup.com The results are often expressed as the percent relative error (%RE) for accuracy and the percent relative standard deviation (%RSD) for precision. researchgate.net
In a study developing a method for the determination of pemoline in urine with this compound as the internal standard, the precision, expressed as the coefficient of variation, was in the range of 2.03% to 3.67% for intraday analysis and 1.96% to 4.35% for interday analysis. researchgate.net The accuracy was demonstrated by a mean percent recovery of 93.9%. researchgate.net
Table 1: Intraday and Interday Precision and Accuracy Data
| Analyte | Matrix | Internal Standard | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (Mean % Recovery) | Reference |
|---|---|---|---|---|---|---|
| Pemoline | Urine | This compound | 2.03 - 3.67 | 1.96 - 4.35 | 93.9 | researchgate.net |
| Zolpidem | Urine | Not specified | 8.4 (at 7 ng/mL), 4.1 (at 30 ng/mL) | 7.7 (at 7 ng/mL), 6.0 (at 30 ng/mL) | 83 | oup.com |
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. gmpua.com The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. spectroscopyonline.com A calibration curve is constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. gmpua.comspectroscopyonline.com
For the analysis of pemoline in urine using this compound as the internal standard, the method was found to be linear in the range of 0.20 to 1.40 µg/mL with a correlation coefficient (R) of 0.998. researchgate.net In another study for the determination of zolpidem, the calibration curve was linear from 5 to 50 ng/mL. oup.com
Table 2: Linearity, Calibration Range, and Correlation Coefficient Data
| Analyte(s) | Matrix | Internal Standard | Calibration Range | Correlation Coefficient (r or R) | Reference |
|---|---|---|---|---|---|
| Pemoline | Urine | This compound | 0.20 - 1.40 µg/mL | 0.998 | researchgate.net |
| Zolpidem | Urine | Not specified | 5 - 50 ng/mL | Not specified | oup.com |
| Amphetamine/Methamphetamine | Urine | Amphetamine-D5/Methamphetamine-D5 | 25 - 25,000 ng/mL | Not specified | |
| Phencyclidine (PCP) | Urine | PCP-D5 | 5 - 5,000 ng/mL | Not specified | scispec.co.th |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.comddtjournal.netnih.gov These parameters are crucial for assessing the sensitivity of a method. ddtjournal.net The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comddtjournal.net
In the method for pemoline analysis with this compound, the limit of quantitation was 0.04 µg/mL in urine. researchgate.net For the analysis of benzodiazepines, the detection limit was 10 to 30 ng, and the limit of quantitation was 0.05 µg/mL in blood, plasma, or urine. researchgate.net
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data
| Analyte(s) | Matrix | Internal Standard | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Pemoline | Urine | This compound | Not specified | 0.04 µg/mL | researchgate.net |
| Benzodiazepines | Blood, Plasma, Urine | Not specified | 10 - 30 ng | 0.05 µg/mL | researchgate.net |
| Zolpidem | Urine | Not specified | 5 ng/mL | 1 ng/mL | oup.com |
| Amphetamine/Methamphetamine | Urine | Amphetamine-D5/Methamphetamine-D5 | 25 ng/mL | 25 ng/mL | |
| Phencyclidine (PCP) | Urine | PCP-D5 | 5 ng/mL | 5 ng/mL | scispec.co.th |
Evaluation of Selectivity and Robustness in Complex Biological Matrices
The selectivity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In complex biological matrices such as blood, urine, or tissue homogenates, the potential for interference from endogenous substances is high. bioanalysis-zone.comau.dk The use of this compound as an internal standard aids in evaluating and ensuring the selectivity of an assay. By having an internal standard that behaves similarly to the analyte during extraction and chromatographic separation, any matrix-induced signal suppression or enhancement can be effectively monitored and corrected. nih.govnih.gov
Robustness, the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is another critical aspect of validation. biorxiv.org The inclusion of this compound in validation studies allows for the assessment of the method's robustness under various conditions. For instance, slight changes in mobile phase composition, pH, or chromatographic column temperature can affect the analyte and the internal standard. If the ratio of their responses remains constant, it demonstrates the method's robustness. Research has shown that employing a stable isotope-labeled internal standard is the ideal approach, though a well-chosen structural analog like this compound can serve as a cost-effective and reliable alternative. bioanalysis-zone.comchromatographyonline.com
The complexity of biological matrices necessitates rigorous evaluation. Different sources of the same matrix type (e.g., plasma from different individuals) can exhibit varying degrees of matrix effects. ut.ee Therefore, selectivity and robustness studies often involve analyzing multiple lots of the biological matrix to ensure the method is reliable across a diverse sample population.
Recovery Studies and Matrix Effects
Recovery studies are essential to determine the efficiency of an extraction procedure. sepscience.com The recovery of an analyte is the percentage of the total amount of the analyte that is successfully extracted from the matrix and measured. sepscience.com this compound plays a crucial role in these studies. By adding a known amount of both the analyte and this compound to a blank matrix before extraction, the recovery of the analyte can be accurately assessed by comparing the analyte/internal standard peak area ratio in the extracted sample to that of a standard solution. sepscience.com This approach helps to distinguish between true analyte loss during sample preparation and apparent loss due to matrix effects. nih.gov
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. nih.govnih.govresearchgate.net These effects can lead to inaccurate quantification if not properly addressed. researchgate.net The post-extraction addition method is commonly used to evaluate matrix effects. This involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. ut.ee When this compound is used as the internal standard, it can help to compensate for these matrix effects, particularly if it co-elutes with the analyte and experiences similar ionization suppression or enhancement. chromatographyonline.com
The following table summarizes typical findings from recovery and matrix effect studies where an internal standard like this compound would be utilized.
| Parameter | Typical Acceptance Criteria | Purpose |
| Analyte Recovery | Consistent, precise, and reproducible | To ensure the extraction process is efficient and reliable. While 100% recovery is ideal, consistent recovery is more critical. |
| Internal Standard Recovery | Consistent and comparable to analyte | To monitor the consistency of the extraction process across all samples. |
| Matrix Factor | Close to 1 (e.g., 0.8-1.2) | To quantify the extent of ion suppression or enhancement caused by the matrix. A value of 1 indicates no matrix effect. |
Statistical Validation Approaches (e.g., ANOVA)
Statistical methods are integral to the validation of bioanalytical assays. Analysis of Variance (ANOVA) is a powerful statistical tool used to assess the significance of various factors on the analytical results. ut.ee In the context of methods using this compound as an internal standard, ANOVA can be employed to evaluate the data from selectivity, robustness, and recovery studies.
For instance, ANOVA can be used to determine if there are statistically significant differences in analyte recovery or matrix effects between different sources or lots of biological matrices. ut.ee It can also be used to assess the impact of small, deliberate changes in method parameters on the analyte-to-internal standard response ratio during robustness testing. By analyzing the variance, researchers can identify which factors, if any, have a significant effect on the method's performance and take corrective actions.
The use of statistical approaches like ANOVA provides a quantitative and objective assessment of the method's validity, moving beyond simple qualitative observations. This rigorous evaluation ensures that the bioanalytical method is reliable and fit for its intended purpose.
Strategic Deployment of this compound in Bioanalytical Research
The strategic use of this compound as an internal standard extends across several critical areas of bioanalytical research, underscoring its versatility and importance in generating high-quality data.
Application in Forensic Toxicology and Drug Screening (e.g., urine, blood, serum, plasma, stomach content, organ samples)
In forensic toxicology, the accurate detection and quantification of drugs of abuse and their metabolites in various biological specimens are crucial for legal and medical investigations. au.dkphenomenex.comnih.gov this compound has found application as an internal standard in methods developed for the screening and confirmation of a wide range of licit and illicit drugs. hpst.cz Forensic samples are often complex and may be available in limited quantities, making the use of a reliable internal standard essential. au.dk
The analysis of drugs in diverse matrices such as urine, blood, serum, plasma, stomach content, and organ samples presents unique challenges due to the varying composition of these matrices. au.dknih.gov this compound, due to its structural similarity to certain classes of drugs, can effectively compensate for matrix effects and variations in extraction efficiency across these different sample types. Its use in high-throughput screening methods, often employing techniques like LC-MS/MS, helps to ensure the accuracy and defensibility of the results. phenomenex.com
Contribution to Pharmacokinetic and Therapeutic Drug Monitoring Methodologies
Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion of a drug, are fundamental to drug development. nih.gov Therapeutic drug monitoring (TDM) involves the measurement of drug concentrations in biological fluids to optimize a patient's dosage regimen. dvm360.commeritushealth.com Both PK studies and TDM require highly accurate and precise bioanalytical methods. nih.govuoanbar.edu.iq
This compound can be used as an internal standard in the development and validation of such methods, particularly for the quantification of antiepileptic drugs and other structurally related compounds. meritushealth.com By ensuring the reliability of the concentration measurements, this compound indirectly contributes to a better understanding of a drug's pharmacokinetic profile and aids clinicians in making informed decisions to maximize therapeutic efficacy while minimizing toxicity. nih.govdvm360.com
The following table illustrates the types of drugs that may be monitored using methods where a structural analog internal standard like this compound is beneficial.
| Drug Class | Example Drugs | Therapeutic Range |
| Antiepileptics | Primidone, Phenobarbital | 5-12 µg/mL (Primidone), 10-40 µg/mL (Phenobarbital) meritushealth.com |
| Anticonvulsants | Carbamazepine, Valproic Acid | 4-12 µg/mL (Carbamazepine), 50-100 µg/mL (Valproic Acid) meritushealth.com |
Use in Placental Transfer and Neonatal Disposition Studies
Understanding the extent to which drugs cross the placenta and their subsequent disposition in the neonate is critical for assessing the safety of medication use during pregnancy. nih.gov These studies often involve the analysis of low concentrations of drugs in complex biological matrices such as maternal blood, umbilical cord blood, and neonatal plasma.
The use of a robust internal standard like this compound is essential for the development of sensitive and accurate bioanalytical methods required for these specialized studies. By providing reliable quantitative data, these methods can help to elucidate the mechanisms of placental drug transfer and the pharmacokinetic profile of drugs in newborns, ultimately contributing to safer prescribing practices for pregnant women and the health of their infants. nih.gov
Sample Preparation Techniques Facilitated by this compound
The reliability of quantitative analytical methods heavily relies on the meticulous preparation of samples to remove interfering substances and to concentrate the analyte of interest. chromatographytoday.commdpi.com this compound serves as a crucial internal standard in various sample preparation techniques, ensuring accuracy and precision by compensating for analyte losses during extraction and analysis. researchgate.netresearchgate.netscioninstruments.com Its structural similarity to a range of analytes, particularly anticonvulsant drugs, makes it an ideal candidate for these applications. tandfonline.comresearchgate.net
Solid-phase extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. phenomenex.com It is favored for its ability to provide clean extracts and high recovery rates for target analytes from diverse matrices like urine, plasma, and blood. phenomenex.comwindows.net The use of an internal standard, such as this compound, is integral to SPE protocols to account for any variability during the multi-step process. wuxiapptec.com
In a validated method for the determination of pemoline in urine, this compound was employed as the internal standard. tandfonline.com The sample preparation involved isolating the analyte and the internal standard from the urine matrix using a C18 reverse solid-phase extraction column. tandfonline.com This approach allowed for the efficient extraction of a large sample volume, thereby increasing the sensitivity of the subsequent high-performance liquid chromatography (HPLC) analysis. tandfonline.com The structural similarity between pemoline and this compound ensures that they behave similarly during the extraction process, making the latter an effective control for procedural losses. tandfonline.com
Another study details a method for the simultaneous determination of several amphetamine derivatives in urine. oup.com This method utilized a cation-exchange polymer-based solid-phase extraction. oup.com Although this compound was not the primary internal standard in this specific amphetamine panel, its documented use in other toxicological SPE protocols highlights its versatility. For instance, in the analysis of various drugs of abuse, a robust internal standard is essential to navigate the complexities of biological matrices. oup.com
The general steps in an SPE protocol where an internal standard like this compound would be incorporated are as follows:
Sample Pretreatment: This may involve pH adjustment or dilution to optimize the sample for retention on the SPE sorbent. chromatographyonline.com
Column Conditioning: The SPE cartridge is washed with a solvent to activate the stationary phase. phenomenex.com
Sample Loading: The sample, spiked with the internal standard (this compound), is passed through the cartridge.
Washing: Interfering compounds are removed by washing the cartridge with a specific solvent. phenomenex.com
Elution: The analyte and internal standard are eluted from the cartridge with an appropriate solvent. phenomenex.com
The choice of SPE sorbent (e.g., C18, cation-exchange) and solvents is dictated by the chemical properties of the analyte and the sample matrix. chromatographyonline.com
Table 1: Application of this compound in SPE Protocols
| Analyte | Matrix | SPE Sorbent | Internal Standard | Detection Method | Reference |
| Pemoline | Urine | C18 Reverse Phase | This compound | HPLC-DAD | tandfonline.com |
| Amphetamines | Urine | Cation-Exchange Polymer | Deuterated Analogs | GC-MS | oup.com |
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. diva-portal.org The addition of a suitable internal standard is critical to account for analyte loss and variations during the extraction steps. researchgate.net
While specific LLE protocols detailing the use of this compound are less frequently published than SPE methods, its application can be inferred from its use in broader toxicological and pharmaceutical analyses where LLE is a common procedure. For instance, in the therapeutic drug monitoring of anticonvulsants, a class of compounds to which primidone and its derivatives belong, LLE is a conventional extraction method. nih.govepi.ch
A general LLE procedure involving an internal standard like this compound would typically include:
Addition of a known quantity of this compound to the biological sample (e.g., serum, plasma).
Adjustment of the sample's pH to optimize the partitioning of the analyte and internal standard into the organic phase.
Addition of an immiscible organic solvent.
Vigorous mixing to facilitate the transfer of the compounds from the aqueous to the organic layer.
Separation of the two liquid phases, often by centrifugation.
Evaporation of the organic solvent to concentrate the extracted analyte and internal standard.
Reconstitution of the residue in a suitable solvent for chromatographic analysis.
The "salting-out" effect, a modification of LLE, can enhance the extraction of polar analytes from aqueous solutions by adding a high concentration of salt, which reduces the analyte's solubility in the aqueous phase. chromatographyonline.com This technique, often used with water-miscible organic solvents like acetonitrile, could be effectively monitored using this compound as an internal standard, particularly in the analysis of polar drugs. chromatographyonline.com
Beyond SPE and LLE, other techniques are employed for sample preparation where this compound can serve as a valuable internal standard.
Protein Precipitation: This is a straightforward method for removing proteins from biological samples, such as plasma or serum, which can interfere with analysis. uth.gr A common approach involves adding a precipitating agent like acetonitrile or methanol. uth.grfrontiersin.org The sample is then centrifuged to pellet the precipitated proteins, and the supernatant, containing the analyte and the internal standard, is collected for analysis. A study on antiepileptic drug monitoring utilized a simple protein precipitation step with methanol, with this compound as the internal standard, prior to HPLC analysis. uth.gr
Dispersive Solid-Phase Extraction (dSPE): Often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), dSPE involves adding a small amount of sorbent to the sample extract. eurl-pesticides.eu This technique is efficient for removing matrix components from complex samples. The use of an internal standard throughout the QuEChERS process is standard practice to ensure quantitative accuracy.
Microextraction in Packed Syringe (MEPS): This is a miniaturized version of SPE where the sorbent is packed directly into a syringe. diva-portal.org It is an automated technique that significantly reduces sample and solvent volumes. diva-portal.org Given its operational principles are similar to conventional SPE, this compound would be a suitable internal standard for methods employing MEPS for the analysis of relevant compounds.
Liquid-Liquid Extraction (LLE) Procedures
Integration of this compound in Immunoassay Development (e.g., Homogeneous Enzyme Immunoassay)
Immunoassays are highly sensitive and specific analytical methods that utilize the binding reaction between an antibody and an antigen. nih.gov Homogeneous enzyme immunoassays, such as the Enzyme-Multiplied Immunoassay Technique (EMIT®), are particularly useful in clinical and forensic toxicology for the rapid screening of drugs in biological fluids like urine. oup.comd-nb.info These assays operate on the principle of competition between a drug in the sample and a drug-labeled enzyme for a limited number of antibody binding sites. fda.gov
This compound has been listed as a compound tested for cross-reactivity in the development and validation of several homogeneous enzyme immunoassays. oup.comoup.comoup.com In this context, it is not used as an internal standard in the same way as in chromatography, but rather as a potential interferent to establish the specificity of the assay. The goal is to ensure that the antibody primarily recognizes the target analyte and does not significantly cross-react with structurally related but distinct compounds.
For example, in the development of a homogeneous enzyme immunoassay for zolpidem, this compound was one of many compounds tested to assess the assay's specificity. oup.com Similarly, it was included in the cross-reactivity panel for an immunoassay for 6-acetylmorphine (B159328) and for a buprenorphine assay. oup.comoup.com The low cross-reactivity with compounds like this compound confirms the high specificity of these immunoassays for their intended targets.
Table 2: this compound in Immunoassay Specificity Testing
| Immunoassay Target | Assay Type | Role of this compound | Finding | Reference |
| Zolpidem | Homogeneous Enzyme Immunoassay (HEIA) | Tested for cross-reactivity | Confirmed assay specificity | oup.com |
| 6-Acetylmorphine | Homogeneous Enzyme Immunoassay (HEIA) | Tested for cross-reactivity | Confirmed assay specificity | oup.com |
| Buprenorphine | Homogeneous Enzyme Immunoassay (HEIA) | Tested for cross-reactivity | Confirmed assay specificity | oup.com |
| Cocaine | Homogeneous Enzyme Immunoassay (EIA) | Tested for cross-reactivity | Confirmed assay specificity | fda.gov |
The development of these immunoassays involves creating an antibody that is highly specific to the target drug. researchgate.net The data from cross-reactivity studies, which include a wide range of structurally similar and commonly co-administered drugs, is crucial for validating the assay's performance and ensuring that it provides reliable preliminary screening results before confirmatory analysis, typically by GC-MS or LC-MS/MS. fda.govfda.gov
Theoretical and Computational Studies on 4 Methylprimidone Systems
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. rsc.orgarxiv.orgunitn.itaps.org For 4-methylprimidone, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. mdpi.comdiva-portal.org These calculations provide a detailed picture of the electron density distribution, molecular orbital energies, and electrostatic potential.
Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Reactivity indices, derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to predict the reactive sites of this compound. For instance, the Fukui function can be computed to identify which atoms are most susceptible to nucleophilic or electrophilic attack. This information is vital for understanding its metabolic pathways and potential interactions with biological targets.
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. readthedocs.ionih.govmdpi.comnih.gov For this compound, MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how its conformation is influenced by its surroundings.
The primary goal of conformational analysis is to identify the stable conformers of the molecule and the energy barriers between them. ethz.chlumenlearning.comorganicchemistrytutor.comlibretexts.org By exploring the potential energy surface, the most stable, low-energy conformations of this compound can be determined. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme, as the conformation can significantly impact the binding affinity.
MD simulations can also reveal information about the flexibility of different parts of the molecule. For this compound, this could involve the rotation of the methyl group and the puckering of the heterocyclic ring. The results of these simulations are often visualized through trajectory analysis, which can show the time evolution of various structural parameters like bond lengths, bond angles, and dihedral angles.
Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 175° | 0.00 | 65 |
| Local Minimum 1 | 65° | 1.2 | 25 |
| Local Minimum 2 | -70° | 1.5 | 10 |
| Transition State 1 | 0° | 4.5 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Predictions of Spectroscopic and Chromatographic Behavior
Computational methods can be used to predict spectroscopic and chromatographic properties, which is highly valuable for analytical applications. mpg.dersc.orgresearchgate.net For this compound, theoretical calculations can aid in the interpretation of experimental spectra and the development of analytical methods.
Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. rsc.org By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be estimated. Similarly, computational methods can predict vibrational spectra (Infrared and Raman), which can help in identifying characteristic functional groups and their vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing a powerful tool for structure elucidation.
In the realm of chromatography, computational models can predict retention times. scielo.brmdpi.com For instance, in High-Performance Liquid Chromatography (HPLC), the retention of a compound is related to its physicochemical properties, such as its lipophilicity (logP). Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the retention time of this compound on different stationary phases, which is useful for method development and for its use as an internal standard. researchgate.netresearchgate.netresearchgate.net
Hypothetical Predicted Spectroscopic and Chromatographic Data for this compound
| Property | Predicted Value | Experimental Correlation |
|---|---|---|
| UV-Vis λmax | 258 nm | Correlates with electronic transitions. |
| IR Carbonyl Stretch | 1695 cm⁻¹ | Characteristic of the amide C=O group. |
| ¹H NMR (Methyl Protons) | 2.1 ppm | Chemical shift of the methyl group protons. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Development of Structure-Property Relationships for Enhanced Analytical Utility
The development of Quantitative Structure-Property Relationships (QSPR) is a key area where computational chemistry can significantly enhance the analytical utility of a compound like this compound. researchgate.neteuropa.euarxiv.orgnih.govmdpi.com QSPR models establish a mathematical relationship between the structural features of a molecule and its physicochemical or biological properties.
For this compound, QSPR studies could focus on properties relevant to its role as an internal standard in analytical methods. nii.ac.jpoup.comdss.go.thoup.com This includes its solubility, stability, and chromatographic behavior. By correlating molecular descriptors (e.g., topological indices, quantum chemical parameters) with these properties, predictive models can be built.
These models can then be used to:
Predict the behavior of this compound under different analytical conditions.
Aid in the selection of optimal conditions for its use as an internal standard.
Understand the structural features that contribute to its desirable properties as an internal standard, such as its elution time being close to but separate from the analyte of interest.
The ultimate goal is to leverage computational insights to ensure the reliability and accuracy of analytical methods that employ this compound.
Degradation Pathways and Stability Mechanisms of 4 Methylprimidone
Investigation of Chemical and Photochemical Degradation Mechanisms
Detailed studies on the chemical and photochemical degradation pathways specific to 4-methylprimidone are not extensively available in the public domain. However, insights can be drawn from its basic chemical stability information and studies on its parent compound, primidone (B1678105).
A Material Safety Data Sheet (MSDS) for this compound states that the compound is stable under normal temperatures and pressures. It indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases, which are typical products of organic molecule combustion or intense degradation. amazonaws.com Conditions to be avoided include contact with strong oxidizing agents, which suggests that oxidative processes are a likely route for its chemical degradation. amazonaws.com
To infer potential degradation pathways, the degradation of the parent compound, primidone, has been studied under advanced oxidation processes (AOPs). These studies provide a model for how the core structure of this compound might break down. For instance, the degradation of primidone through ozonation and radiation has been shown to proceed via hydroxylation of the pyrimidine (B1678525) and aromatic rings, as well as cleavage of the N(1)-C(2) and N(3)-C(2) bonds within the pyrimidine ring. researchgate.netmdpi.com This leads to the formation of key degradation products such as phenylethylmalonamide (PEMA) and various hydroxylated primidone species. researchgate.netmdpi.com
Based on these findings for primidone, a putative degradation pathway for this compound can be proposed. The presence of the methyl group on the phenyl ring is unlikely to prevent these core degradation reactions but may influence the rate and regioselectivity of hydroxylation on the aromatic ring.
Inferred Chemical Degradation Pathways of this compound (based on Primidone data)
| Reaction Type | Proposed Intermediate/Product | Description |
|---|---|---|
| Hydroxylation | Hydroxy-4-methylprimidone | Addition of a hydroxyl group to the aromatic or pyrimidine ring, likely initiated by reactive oxygen species. |
| Ring Opening | 4-methyl-phenylethylmalonamide | Cleavage of the pyrimidine ring, analogous to the formation of PEMA from primidone. |
| Oxidation | Various oxidized species | Further oxidation of the rings and side chains, potentially leading to smaller, more polar molecules. |
Information regarding the specific photochemical degradation of this compound is scarce. General principles of photochemistry suggest that the aromatic ring and the carbonyl groups in the pyrimidine ring could act as chromophores, absorbing UV light and initiating degradation reactions. However, without experimental data, the specific photoproducts and quantum yields remain unknown.
Mechanistic Understanding of Stability under Diverse Experimental Conditions (e.g., pH, temperature, light exposure)
The stability of this compound is a critical factor in its use as an internal standard for the analysis of anticonvulsant drugs, a role in which its stability has been noted. dss.go.thresearchgate.netscribd.com This application implies a high degree of stability during sample processing and analytical runs.
pH Stability: While specific studies on the pH-dependent stability of this compound are not readily available, the stability of its parent compound, primidone, has been investigated. Primidone is considered a highly persistent and stable pharmaceutical. mdpi.com For many organic compounds, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. For this compound, the amide-like bonds in the pyrimidine ring could be susceptible to hydrolysis under such conditions, leading to ring-opening and the formation of 4-methyl-phenylethylmalonamide. The stability is expected to be highest in the neutral to slightly acidic pH range.
Temperature Stability: According to its MSDS, this compound is stable under normal temperatures. amazonaws.com However, like most organic molecules, it will degrade at elevated temperatures. The melting point of this compound is reported to be between 293.00 - 295.00 °C, indicating significant thermal stability. amazonaws.com Long-term storage recommendations for analytical standards are typically at controlled room temperature or refrigerated to minimize any potential for slow degradation over time. fda.gov For instance, a study on the stability of various psychotropic substances in biological matrices found that storage at -20°C provided the best stability for most compounds over a one-month period. nih.gov
Light Exposure: The effect of light on the stability of this compound has not been specifically documented. As a general precaution for analytical standards, storage in the dark or in amber vials is recommended to prevent potential photochemical degradation. nih.gov The stability of daunorubicin (B1662515) and its derivatives, for example, was found to be greatest when stored in the dark. europa.eu
Summary of Stability under Different Conditions
| Condition | Expected Stability | Rationale/Inference |
|---|---|---|
| pH | Likely most stable in neutral to slightly acidic conditions. | Inferred from general chemical principles of amide hydrolysis and the stability of the parent compound, primidone. |
| Temperature | Stable at normal ambient temperatures. High thermal stability up to its melting point. | Based on MSDS data and high melting point. amazonaws.com |
| Light Exposure | Potentially susceptible to photochemical degradation. | General principle for organic compounds with chromophoric groups. Protective measures are standard practice. |
Influence of Matrix Components on this compound Stability in Analytical Samples
The matrix of an analytical sample, particularly a biological one, is a complex environment that can significantly influence the stability of an analyte. nih.gov this compound is frequently used as an internal standard in the analysis of drugs in biological fluids like serum and plasma. dss.go.thresearchgate.netscribd.com
Matrix Effects: Matrix components such as proteins, lipids, salts, and endogenous metabolites can affect analyte stability. europa.eu For this compound, these effects can manifest in several ways:
Enzymatic Degradation: Biological matrices contain various enzymes that could potentially metabolize this compound, although its use as an internal standard suggests it is relatively resistant to the common metabolic enzymes under typical sample handling conditions.
Chemical Reactions: Components of the matrix could react with this compound. For example, the presence of oxidizing or reducing agents in the sample could lead to its degradation.
Adsorption: The analyte can adsorb to proteins or other macromolecules in the matrix, which might affect its extraction efficiency and potentially its stability. researchgate.net
Regulatory guidelines for bioanalytical method validation emphasize the importance of evaluating the stability of an analyte in the biological matrix under various conditions, including bench-top stability, freeze-thaw cycles, and long-term storage. nih.goveuropa.eu The fact that methods using this compound as an internal standard are validated implies that its stability under these conditions has been demonstrated to be acceptable. For example, stability studies for calibrators and controls are a routine part of method validation. fda.gov
Influence of Sample Preparation: The procedures used to prepare a sample for analysis can also impact the stability of this compound.
pH Adjustment: Buffering the sample to a pH where the analyte is most stable is a common practice.
Protein Precipitation: Reagents used for protein precipitation, such as acetonitrile (B52724) or acids, create a new environment for the analyte. researchgate.net The stability of this compound in the presence of these reagents is an important consideration.
Extraction: The solvents and conditions used for liquid-liquid or solid-phase extraction must be chosen to ensure the analyte does not degrade during this process.
Given its role as a reliable internal standard in numerous validated bioanalytical methods, it can be concluded that this compound possesses a high degree of stability in common analytical matrices when handled and stored under appropriate and controlled conditions.
Emerging Research Frontiers and Future Directions for 4 Methylprimidone Studies
Innovative Synthetic Approaches for Tailored 4-METHYLPRIMIDONE Derivatives with Advanced Features
While specific research on innovative synthetic routes for this compound derivatives is not extensively detailed in the provided results, the broader field of chemical synthesis points towards several promising directions. Modern synthetic chemistry emphasizes the development of novel derivatives with tailored properties. For this compound, this could involve modifying the core structure to enhance its utility as an internal standard in various analytical techniques.
Future synthetic strategies would likely focus on:
Introducing functional groups to improve solubility in specific solvents or to enable covalent attachment to other molecules.
Isotopic labeling , particularly with deuterium (B1214612) or carbon-13, to create heavy-labeled internal standards for mass spectrometry-based quantification.
Chiral synthesis to produce enantiomerically pure derivatives, which could be valuable for stereoselective assays.
The principles of green chemistry, such as using less hazardous reagents and improving atom economy, are also becoming central to synthetic design. nih.govacs.orgsigmaaldrich.commlsu.ac.in For instance, the use of catalytic methods over stoichiometric reagents is a key principle that minimizes waste. acs.orgoup.com One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce the need for purification of intermediates. nih.gov
Integration into Miniaturized and High-Throughput Analytical Platforms
The demand for faster and more efficient analytical methods has driven the integration of compounds like this compound into miniaturized and high-throughput platforms. This compound has been utilized as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) methods for the analysis of various compounds. scispec.co.thresearchgate.net
High-throughput screening (HTS) assays, which allow for the rapid testing of large numbers of samples, are becoming increasingly common. nih.gov For example, a fluorescence polarization-based 'High-Throughput Methyl Reading' (HTMR) assay has been developed for large-scale screening. nih.gov The integration of this compound as an internal standard in such automated systems can enhance the accuracy and reproducibility of these high-volume analyses. oup.com
Miniaturization of analytical systems, such as the development of microfluidic devices and lab-on-a-chip technologies, offers several advantages, including reduced sample and reagent consumption, faster analysis times, and portability. elsevier.com The use of this compound in these systems would be consistent with its role in larger-scale analytical methods, providing a reliable internal reference for quantification.
Role in the Development of Certified Reference Materials for Global Standardization
Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and comparability of analytical measurements across different laboratories and countries. european-accreditation.orgaocs.org A CRM is a standard whose property values are certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence. european-accreditation.org These materials must be traceable to an accurate realization of the unit in which the property values are expressed. european-accreditation.org
This compound is available as a drug standard and is used in various analytical applications. ingenieria-analitica.com For this compound to be established as a CRM for global standardization, it would need to undergo a rigorous certification process. This process involves:
Characterization by multiple independent laboratories using different analytical methods.
Assessment of homogeneity and stability over time.
Assignment of a certified value with a stated uncertainty, traceable to SI units.
The availability of a this compound CRM would be highly beneficial for laboratories performing analyses where it is used as an internal standard, ensuring the quality and consistency of their results.
Application in Novel Analytical Sensing Platforms and Biosensors
The development of novel sensing platforms and biosensors is a rapidly advancing field of analytical chemistry. nih.govrsc.org Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.govscirp.org These sensors offer the potential for rapid, sensitive, and selective detection of a wide range of analytes. nih.gov
While there is no specific mention in the search results of this compound being the primary target of a biosensor, its chemical structure could be recognized by specifically designed biorecognition elements, such as antibodies or engineered enzymes. The development of a biosensor for this compound could have applications in therapeutic drug monitoring or in quality control of analytical standards.
More broadly, the principles of biosensor design could be applied to develop new analytical methods where this compound serves as a component. For instance, in electrochemical biosensors, various carbon-based materials like graphene and carbon nanotubes are used as sensing platforms due to their unique electrical and chemical properties. iapchem.org Nanomaterials, such as magnetic nanoparticles, are also being integrated into biosensors to enhance their performance. frontiersin.org
Green Chemistry Principles in this compound Synthesis and Analytical Applications
Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov These principles are increasingly being applied to both chemical synthesis and analytical methods. ajprd.comjddtonline.info
In Synthesis: The application of green chemistry principles to the synthesis of this compound would involve:
Waste Prevention: Designing synthetic routes to minimize waste generation. mlsu.ac.inepa.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.orgmlsu.ac.in
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.govepa.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mlsu.ac.in
In Analytical Applications: Green analytical chemistry aims to make analytical procedures safer for the environment and for the operators. jddtonline.infoaptiwfn.com This can be achieved by:
Miniaturization: Reducing the scale of analytical operations to decrease solvent and reagent consumption. ajprd.comresearchgate.net
Use of Greener Solvents: Replacing toxic organic solvents with greener alternatives like water or supercritical fluids. ajprd.com
Direct Analysis: Developing methods that allow for the direct analysis of samples without extensive preparation. ajprd.com
Automation: Automating analytical procedures can reduce waste and operator exposure to hazardous materials. jddtonline.info
The use of this compound as an internal standard in analytical methods can be made greener by incorporating these principles, for example, by using it in miniaturized systems or with methods that employ greener solvents. rsc.org
Q & A
Q. Basic Research Focus
- Methodological Answer :
- Step 1 : Begin with a literature review to identify existing synthetic pathways (e.g., alkylation of primidone derivatives or stereoselective modifications) and note discrepancies in reported yields or purity .
- Step 2 : Design experiments using controlled variables (e.g., reaction temperature, solvent polarity, catalyst loading) and validate intermediates via NMR and HPLC to track byproduct formation .
- Step 3 : Document detailed procedures, including purification methods (e.g., recrystallization solvents, column chromatography gradients), and cross-reference with supplementary data from prior studies to address ambiguities .
- Step 4 : Share raw spectral data and crystallographic files in supporting information to enable independent verification .
What analytical techniques are critical for distinguishing this compound from structural analogs?
Q. Basic Research Focus
- Methodological Answer :
- Step 1 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns, ensuring no overlap with common impurities like desmethyl analogs .
- Step 2 : Employ differential scanning calorimetry (DSC) to compare melting points and polymorphic behavior against reference standards .
- Step 3 : Apply 2D-NMR (e.g., HSQC, HMBC) to resolve positional ambiguity in methyl group attachment, particularly in crowded aromatic regions .
- Step 4 : Cross-validate findings using X-ray crystallography for unambiguously assigning stereochemistry .
How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Q. Advanced Research Focus
- Methodological Answer :
- Step 1 : Conduct a meta-analysis of existing studies, stratifying data by administration routes (e.g., oral vs. intravenous) and species-specific metabolic variations .
- Step 2 : Design in vitro assays (e.g., hepatic microsome stability tests) to isolate enzyme-mediated degradation pathways and compare with in vivo results .
- Step 3 : Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies in half-life or bioavailability, adjusting for variables like protein binding efficiency .
- Step 4 : Publish negative or conflicting data with transparent statistical thresholds (e.g., p-value adjustments for multiple comparisons) .
What computational strategies are effective for predicting this compound’s binding affinity to neurological targets?
Q. Advanced Research Focus
- Methodological Answer :
- Step 1 : Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic structures of GABA_A receptors or sodium channels to identify potential binding pockets .
- Step 2 : Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand stability under physiological conditions .
- Step 3 : Cross-correlate results with experimental SAR data, prioritizing substituents that enhance target selectivity over off-site interactions .
- Step 4 : Use machine learning models (e.g., Random Forest) trained on anticonvulsant datasets to predict novel derivatives with optimized binding .
How should researchers structure a reproducibility checklist for this compound studies?
Q. Methodological Guidance
- Step 1 : Define minimum reporting standards for synthetic protocols (e.g., equivalents of reagents, reaction times) and analytical parameters (e.g., NMR solvent peaks, integration thresholds) .
- Step 2 : Archive raw chromatographic and spectral data in open-access repositories (e.g., Zenodo) with metadata tags for easy retrieval .
- Step 3 : Replicate key experiments in independent labs, using blinded samples to minimize bias .
- Step 4 : Publish detailed error analyses (e.g., %RSD for repeated measurements) and outlier exclusion criteria .
What strategies are recommended for identifying research gaps in this compound’s mechanism of action?
Q. Advanced Research Focus
- Methodological Answer :
- Step 1 : Systematically map published studies onto a molecular pathway diagram (e.g., GABAergic inhibition vs. calcium channel modulation) to visualize understudied nodes .
- Step 2 : Prioritize hypotheses using CRISPR-Cas9 knockout models to isolate target contributions in seizure suppression .
- Step 3 : Apply multi-omics approaches (e.g., transcriptomics/proteomics) to identify off-target effects in neuronal cells .
- Step 4 : Collaborate with clinical researchers to correlate preclinical findings with patient biomarker data .
How can interdisciplinary methods enhance the study of this compound’s metabolic pathways?
Q. Advanced Research Focus
- Methodological Answer :
- Step 1 : Combine LC-MS/MS metabolomics with stable isotope tracing (e.g., ¹³C-labeled this compound) to track hepatic and renal clearance routes .
- Step 2 : Use cytochrome P450 inhibition assays to identify enzymes responsible for oxidative metabolism .
- Step 3 : Integrate pharmacokinetic-pharmacodynamic (PK/PD) models to predict dose-response relationships in genetically diverse populations .
- Step 4 : Validate findings using humanized liver mouse models to bridge in vitro-in vivo gaps .
What statistical approaches are optimal for analyzing contradictory synthesis yield data?
Q. Methodological Guidance
- Step 1 : Apply factorial design (e.g., Taguchi methods) to identify critical variables (e.g., catalyst type, solvent) contributing to yield variability .
- Step 2 : Use ANOVA with post-hoc tests (e.g., Tukey HSD) to compare group means across experimental conditions .
- Step 3 : Perform sensitivity analyses to quantify the impact of outlier removal or data transformation (e.g., log-normalization) .
- Step 4 : Report confidence intervals and effect sizes to contextualize practical significance versus statistical noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
